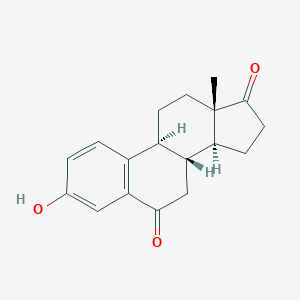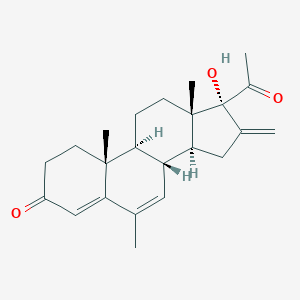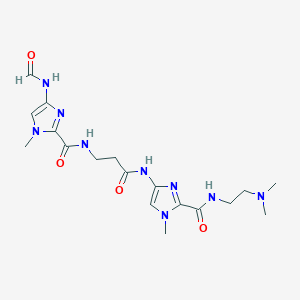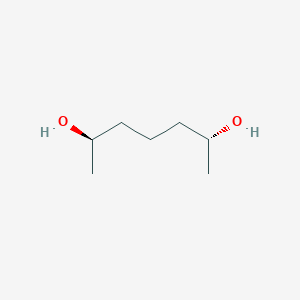
6-酮雌酮
描述
6-Ketoestrone is a compound with the molecular formula C18H20O3 . It has a molecular weight of 284.35 g/mol . The IUPAC name for 6-Ketoestrone is (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione .
Synthesis Analysis
The synthesis of 6-Ketoestrone involves a reaction with pyridine and chromium (VI) oxide in acetone at 0 degrees Celsius for 0.5 hours .
Molecular Structure Analysis
The molecular structure of 6-Ketoestrone can be represented by the SMILES string [H][C@]12CC[C@]3©C(=O)CC[C@@]3([H])[C@]1([H])CC(=O)c4cc(O)ccc24 .
Physical And Chemical Properties Analysis
6-Ketoestrone has a molecular weight of 284.3 g/mol . It has an XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has no rotatable bonds .
科学研究应用
Environmental Science: Phytoremediation Enhancement
6-Ketoestrone has been studied for its role in enhancing phytoremediation, particularly in the context of heavy metal toxicity in plants. Research indicates that certain ketone-type brassinosteroids, which include 6-Ketoestrone, can alleviate cadmium toxicity in Brassica juncea seedlings when combined with citric acid, a metal chelator . This co-application augments the antioxidant defense system of the plants, thereby improving their growth and cadmium accumulation capacity for better phytoremediation outcomes.
Medicine: Inhibitor of Enzymatic Activity
In the medical field, 6-Ketoestrone is recognized for its potential as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid hormone biosynthesis . This property is significant for the development of therapeutic agents that target hormonal pathways, particularly in diseases like breast cancer where estrogen levels play a crucial role.
Agriculture: Plant Growth Regulation
The agricultural application of 6-Ketoestrone involves its use as a plant growth regulator. It is known to influence various physiological processes in plants, including growth, development, and response to environmental stresses. The compound’s role in modulating plant hormone activity could be pivotal in enhancing crop resilience to climate change and improving agricultural sustainability .
Material Science: Biochemical Production
In material science, 6-Ketoestrone’s biochemical properties are leveraged for the synthesis of high-quality lab chemicals and biochemicals. Its precise role in this field is not extensively documented, but it is likely used in the production of complex organic compounds due to its structural specificity and reactivity .
Biochemistry Research: Metabolic Pathway Studies
6-Ketoestrone is utilized in biochemistry research to study metabolic pathways, particularly those involving steroids and hormones. Its presence in various biochemical assays helps in understanding the intricate pathways of hormone biosynthesis and metabolism .
Pharmacology: Drug Development
In pharmacology, 6-Ketoestrone’s applications extend to drug development, where its estrogenic properties are considered for the formulation of drugs that modulate estrogen receptors. This is particularly relevant in the development of treatments for conditions that are influenced by estrogen levels, such as certain cancers and hormonal disorders .
作用机制
Target of Action
6-Ketoestrone primarily targets the human estrogen receptors, specifically Estrogen Receptor α and β subtypes . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
6-Ketoestrone interacts with its targets, the estrogen receptors, by binding to them. This binding can lead to the activation or repression of specific genes that are regulated by these receptors . The compound’s interaction with its targets can result in changes at the cellular level, influencing various physiological processes.
Biochemical Pathways
For instance, they can affect the estrogen catabolic pathways in certain bacteria
属性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ketoestrone | |
CAS RN |
1476-34-2 | |
| Record name | 6-Ketoestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ketoestrone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?
A1: In this specific research [], 6-ketoestrone is not directly measured. Instead, a derivative of 6-ketoestrone, 6-ketoestrone 6-carboxymethyloxime (6-ketoestrone CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form 6-ketoestrone CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized 6-ketoestrone CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.
Q2: Are there any limitations to using this dipstick test based on 6-ketoestrone CMO-BSA?
A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)


![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)






